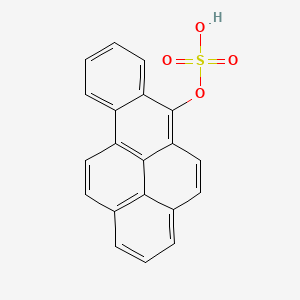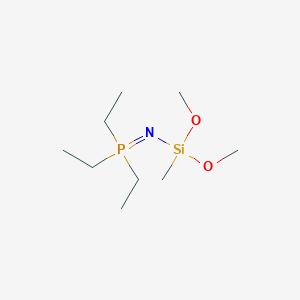
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is a complex organophosphorus compound. This compound is characterized by the presence of multiple functional groups, including an oxa (oxygen), aza (nitrogen), phospha (phosphorus), and sila (silicon) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene typically involves multi-step organic synthesis techniques. The starting materials often include organophosphorus and organosilicon compounds, which are reacted under controlled conditions to form the desired product. Common reaction conditions include the use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and silicon.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus and silicon species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides and siloxanes, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is used as a precursor for the synthesis of other complex organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene include other organophosphorus and organosilicon compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64488-91-1 |
|---|---|
Formule moléculaire |
C9H24NO2PSi |
Poids moléculaire |
237.35 g/mol |
Nom IUPAC |
[dimethoxy(methyl)silyl]imino-triethyl-λ5-phosphane |
InChI |
InChI=1S/C9H24NO2PSi/c1-7-13(8-2,9-3)10-14(6,11-4)12-5/h7-9H2,1-6H3 |
Clé InChI |
WLZZWBYSIVMDJN-UHFFFAOYSA-N |
SMILES canonique |
CCP(=N[Si](C)(OC)OC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


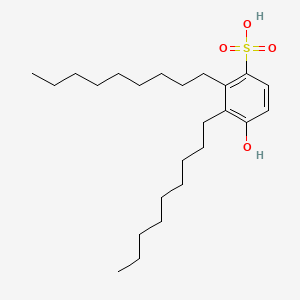
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
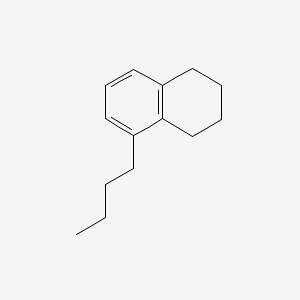


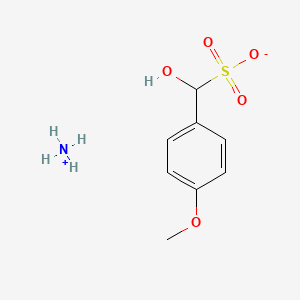
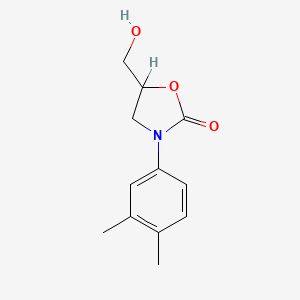
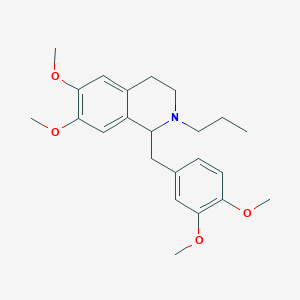
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

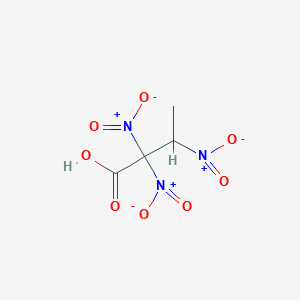
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

